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Eicosapentaenoic Sphingomyelin

Cat. No.: B1159634
M. Wt: 749.06
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Description

Overview of Sphingolipid Classification and Biological Significance

Sphingolipids are a major class of lipids characterized by a sphingoid base backbone, an aliphatic amino alcohol. wikipedia.orgcreative-proteomics.com This diverse family of molecules is integral to the structure and function of eukaryotic cell membranes and plays crucial roles in a variety of cellular processes. metwarebio.commdpi.com Their functions range from maintaining the mechanical stability and chemical resistance of the cell surface to participating in signal transduction, cell recognition, and apoptosis. wikipedia.orgnih.gov

The major classes of sphingolipids include:

Ceramides (B1148491): The simplest sphingolipids, consisting of a sphingoid base linked to a fatty acid via an amide bond. creative-proteomics.commetwarebio.com They serve as precursors for more complex sphingolipids. creative-proteomics.com

Sphingomyelins: These are sphingophospholipids, typically composed of a ceramide and a phosphocholine (B91661) or phosphoethanolamine head group. wikipedia.orglibretexts.org

Glycosphingolipids: This broad category includes cerebrosides and gangliosides, which contain one or more sugar residues attached to the ceramide. creative-proteomics.comlibretexts.org

The biological significance of sphingolipids extends to their involvement in the formation of lipid rafts, which are specialized membrane microdomains that organize signaling proteins. wikipedia.org Furthermore, metabolites of sphingolipids, such as ceramide and sphingosine-1-phosphate, are important signaling molecules in their own right, mediating processes like cell proliferation, stress responses, and inflammation. wikipedia.org

Structural Diversification within Sphingolipids and Sphingomyelin (B164518) Subclasses

The structural diversity of sphingolipids is vast, with over 4,000 distinct bioactive molecules identified. nih.gov This diversity arises from variations in three main components: the sphingoid base, the attached fatty acyl chain, and the head group. mdpi.com

Within the sphingomyelin subclass, further diversification occurs based on the specific fatty acid attached to the sphingoid base. This fatty acid can vary in chain length and degree of saturation. wikipedia.orgnih.gov For instance, sphingomyelin sourced from natural origins like bovine brain or eggs contains a variety of fatty acids with different chain lengths. wikipedia.org This structural variability is crucial as it influences the physicochemical properties of the sphingomyelin molecule and its function within the cell membrane.

Positioning of Eicosapentaenoic Acid within the Context of Lipid Acyl Chains

Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA). wikipedia.orgresearchgate.net Its chemical structure is defined by a 20-carbon chain containing five cis double bonds. wikipedia.orgnih.gov As an omega-3 fatty acid, the first double bond is located at the third carbon from the omega end of the fatty acid chain. wikipedia.orgfoodb.ca

In the broader context of lipid acyl chains, EPA is a significant component of various lipid classes, including phospholipids (B1166683) and triglycerides. foodb.ca It is primarily obtained through the diet, particularly from oily fish. foodb.caalfa-chemistry.com The incorporation of EPA into cellular lipids, including sphingolipids, can significantly alter the properties and functions of these molecules and the membranes they inhabit.

Rationale for Investigating Eicosapentaenoic Acid-Containing Sphingolipids

The rationale for investigating sphingolipids containing EPA, such as eicosapentaenoic sphingomyelin, stems from the combined biological importance of both parent molecules. EPA is known for its anti-inflammatory properties and its role as a precursor to signaling molecules that can modulate cellular responses. nih.govnih.gov Sphingolipids are fundamental to membrane structure and signaling. wikipedia.org

The incorporation of a highly unsaturated fatty acid like EPA into the sphingomyelin structure is hypothesized to create a novel sphingolipid derivative with modified cell permeability, metabolism, and biological activity. google.com Research suggests that dietary omega-3 fatty acids, including EPA, can influence the sphingolipid profile of lipoproteins, potentially impacting metabolic health. oup.com Studies have shown that EPA can be preferentially incorporated into certain phospholipids, including sphingomyelin, in cell models. nih.gov Furthermore, dietary interventions with EPA and another omega-3 fatty acid, docosahexaenoic acid (DHA), have been shown to affect the sphingolipid composition of tissues, highlighting the potential for diet to modulate these important lipid species. acs.org Therefore, understanding the formation, properties, and functions of this compound is a key area of research with implications for cell biology and disease.

Data Tables

Table 1: Classification of Major Sphingolipids

ClassKey Structural FeaturesPrimary Function(s)
Ceramides Sphingoid base + Fatty acidPrecursor for other sphingolipids, signaling
Sphingomyelins Ceramide + Phosphocholine/PhosphoethanolamineMembrane structure, signal transduction
Cerebrosides Ceramide + Monosaccharide (glucose or galactose)Component of myelin sheath, cell recognition
Gangliosides Ceramide + Oligosaccharide with sialic acid(s)Cell-cell recognition, signaling

Table 2: Properties of Eicosapentaenoic Acid (EPA)

PropertyDescription
Chemical Formula C20H30O2
Molecular Weight 302.45 g/mol
Classification Omega-3 Polyunsaturated Fatty Acid
Structure 20-carbon chain with 5 cis double bonds
Nomenclature 20:5(n-3)

Properties

Molecular Formula

C₄₃H₇₇N₂O₆P

Molecular Weight

749.06

Synonyms

Icosapentaenoic Sphingosylphosphorylcholine;  N-Timnodonic Lysosphingomyelin; 

Origin of Product

United States

Eicosapentaenoic Acid Epa Biochemistry and Metabolic Integration

Biosynthesis and Elongation of Omega-3 Polyunsaturated Fatty Acids (n-3 PUFAs)

The journey of eicosapentaenoic acid begins with its precursor, α-linolenic acid (ALA), an essential omega-3 fatty acid obtained from the diet. The conversion of ALA to EPA is a meticulous process that occurs primarily in the endoplasmic reticulum and involves a series of desaturation and elongation reactions.

The biosynthesis of EPA from ALA is a multi-step process. wikipedia.org The pathway is initiated by the enzyme Δ6-desaturase, which introduces a double bond into ALA to form stearidonic acid (SDA). Following this, an elongase enzyme adds two carbons to the SDA molecule, yielding eicosatetraenoic acid (ETA). The final step involves the action of Δ5-desaturase, which creates another double bond in ETA to produce the final product, eicosapentaenoic acid (20:5n-3). wikipedia.org It is noteworthy that the synthesis of n-3 long-chain polyunsaturated fatty acids like EPA appears to be more influenced by the availability of the substrate, ALA, than by the expression of the genes encoding the synthetic enzymes. researchgate.net

Interestingly, an alternative anaerobic polyketide synthase (PKS) pathway for EPA synthesis has been identified in some marine bacteria. This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks in a repetitive cycle of reduction, dehydration, and condensation reactions. wikipedia.org

Intracellular Trafficking and Esterification of Eicosapentaenoic Acid into Complex Lipids

Once synthesized or absorbed from the diet, EPA must be transported into the cell and directed to the appropriate subcellular compartments for its esterification into complex lipids like sphingomyelin (B164518). This process is facilitated by a group of proteins known as fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs).

FATPs are involved in the uptake of long-chain fatty acids across the cell membrane. researchgate.net Once inside the cell, FABPs are thought to chaperone these fatty acids, including EPA, to various organelles, most notably the endoplasmic reticulum (ER). The ER is the primary site for the synthesis of complex lipids, including sphingolipids. mdpi.com Studies have shown that EPA can be incorporated into lipid droplets located in the ER. oup.com

The synthesis of sphingomyelin begins with the formation of a ceramide backbone. This process, which also occurs in the ER, starts with the condensation of the amino acid serine and the fatty acid palmitoyl-CoA. researchgate.netacs.org The resulting sphingoid base is then acylated by a ceramide synthase (CerS) enzyme to form ceramide. researchgate.netacs.org It is at this acylation step that EPA can be incorporated. The ceramide is then transported to the Golgi apparatus, where the headgroup is attached to form sphingomyelin.

Competition and Preferential Incorporation of Eicosapentaenoic Acid within Lipid Pools

The cellular lipidome is a dynamic environment where various fatty acids compete for incorporation into different lipid classes. The preferential incorporation of EPA into specific lipid pools, including sphingomyelin, is influenced by several factors, including the relative abundance of other fatty acids and the specificity of the enzymes involved.

Research indicates that n-3 fatty acids like EPA can be preferentially incorporated into certain phospholipids (B1166683), including sphingomyelin, when compared to other fatty acids such as oleic acid. mdpi.com The type of dietary fatty acids consumed can significantly impact the composition of circulating sphingolipids. For instance, diets rich in saturated fatty acids can lead to an increase in plasma ceramide concentrations, while a higher intake of omega-3 PUFAs like EPA and DHA has been associated with reduced ceramide levels in various tissues. cambridge.orgnih.gov

EPA also competes with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes. mdpi.com This competition is significant because the eicosanoids derived from AA are often pro-inflammatory, while those derived from EPA tend to be less inflammatory or even anti-inflammatory. wikipedia.orgoregonstate.edu The inhibition of eicosapentaenoyl-CoA synthesis by arachidonic acid has been shown to be stronger than the inhibition of arachidonyl-CoA synthesis by eicosapentaenoic acid, highlighting the competitive nature of their metabolic pathways. nih.gov

Enzymatic Pathways Influencing Eicosapentaenoic Acid Metabolism and its Derivatives

The metabolic fate of eicosapentaenoic acid is dictated by a variety of enzymatic pathways that can either lead to its incorporation into complex lipids or its conversion into a range of bioactive signaling molecules known as eicosanoids.

For EPA to be used in sphingolipid synthesis, it must first be activated to its CoA derivative, eicosapentaenoyl-CoA (EPA-CoA). This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs). wjgnet.com Notably, ACSL4 has shown a preference for polyunsaturated fatty acids, including EPA. wjgnet.comjst.go.jpresearchgate.net Studies have determined the apparent Michaelis constants (Km) for acyl-CoA synthetase with various fatty acids, providing insight into the enzyme's affinity for each. nih.gov The synthesis of EPA-CoA can be inhibited by other fatty acids, such as arachidonic acid. nih.gov

Once formed, EPA-CoA can be utilized by ceramide synthases (CerS) for the acylation of the sphingoid base. There are six known mammalian CerS isoforms, each with a distinct substrate specificity for fatty acyl-CoAs of different chain lengths. oup.comfrontiersin.orgnih.govscispace.com Ceramide synthase 4 (CerS4) exhibits a preference for C18-C20 fatty acyl-CoAs, making it a likely candidate for the enzyme responsible for incorporating EPA into ceramide. oup.comfrontiersin.orgscispace.comuniprot.orgmdpi.com

Sphingomyelin Metabolism and Regulation

De Novo Sphingomyelin (B164518) Synthesis Pathways

The de novo synthesis of eicosapentaenoic sphingomyelin begins with the formation of a sphingoid backbone, followed by the incorporation of eicosapentaenoic acid and the addition of a phosphocholine (B91661) headgroup.

The synthesis of all sphingolipids, including this compound, is initiated by the enzyme serine palmitoyltransferase (SPT). This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This reaction represents the committed and rate-limiting step in sphingolipid biosynthesis. The product, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (also known as sphinganine), which serves as the foundational sphingoid base for the subsequent steps in the pathway.

Following the formation of the sphingoid base, a fatty acyl chain is attached to dihydrosphingosine via an amide linkage, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths researchgate.netnih.govfrontiersin.orgunsw.edu.au. For the synthesis of eicosapentaenoic ceramide, a CerS with specificity for eicosapentaenoyl-CoA (20:5) would be required. Research has shown that supplementation with EPA can lead to an increase in certain ceramide species in skin cells, suggesting that EPA can be utilized by ceramide synthases nih.govproquest.com.

The resulting dihydroceramide (B1258172), containing the eicosapentaenoic acid acyl chain, is then acted upon by dihydroceramide desaturase. This enzyme introduces a double bond into the sphingoid backbone, converting dihydroceramide into ceramide, the immediate precursor of sphingomyelin.

Table 1: Mammalian Ceramide Synthase Specificity

Ceramide SynthasePrimary Acyl-CoA Specificity
CerS1C18-CoA
CerS2C22-C24-CoA (Very-long-chain)
CerS3C24-and-longer-CoA (Ultra-long-chain)
CerS4C18-C20-CoA
CerS5C16-CoA
CerS6C16-CoA

This table summarizes the general fatty acyl-CoA specificities of mammalian ceramide synthases. The specific CerS isoform responsible for the acylation with eicosapentaenoyl-CoA is a subject of ongoing research.

The final step in the de novo synthesis of this compound is catalyzed by sphingomyelin synthase (SMS). This enzyme facilitates the transfer of a phosphocholine headgroup from phosphatidylcholine to the primary hydroxyl group of eicosapentaenoic ceramide. This reaction yields this compound and diacylglycerol (DAG) as a byproduct nih.gov. There are two major isoforms of SMS, SMS1 and SMS2, which are localized to the Golgi apparatus and the plasma membrane, respectively mdpi.com. The activity of these synthases on EPA-containing ceramides (B1148491) is a critical determinant in the production of this compound.

Sphingomyelin Catabolism and Recycling Pathways

The breakdown of this compound is as crucial as its synthesis, as it not only regulates the levels of the parent molecule but also generates important bioactive signaling molecules.

The catabolism of this compound is initiated by the enzymatic hydrolysis of the phosphocholine headgroup, a reaction carried out by sphingomyelinases (SMases). These enzymes are broadly classified based on their optimal pH into acid sphingomyelinases (aSMase) and neutral sphingomyelinases (nSMase) creative-proteomics.comdiabetesjournals.org.

Acid Sphingomyelinase (aSMase): This enzyme is primarily located in the lysosomes and is responsible for the degradation of sphingomyelin that enters the cell through endocytosis creative-proteomics.com.

Neutral Sphingomyelinase (nSMase): Multiple isoforms of nSMase exist and are found in various cellular locations, including the plasma membrane and the endoplasmic reticulum. They are involved in signaling pathways initiated by various stimuli diabetesjournals.orgcambridge.org.

The hydrolysis of this compound by these SMases would yield eicosapentaenoic ceramide and phosphocholine wikipedia.orgnih.govresearchgate.net.

The eicosapentaenoic ceramide generated from the hydrolysis of this compound is a bioactive molecule in its own right and stands at a critical juncture in sphingolipid metabolism. It can be further metabolized by ceramidases to yield sphingosine (B13886) and eicosapentaenoic acid diabetesjournals.org.

Sphingosine can then be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P), another potent signaling molecule involved in a myriad of cellular processes, including cell growth, survival, and migration. The balance between the levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.

Table 2: Key Enzymes in this compound Metabolism

EnzymePathwaySubstrateProduct(s)
Serine PalmitoyltransferaseDe Novo SynthesisL-serine + Palmitoyl-CoA3-Ketodihydrosphingosine
Ceramide SynthaseDe Novo SynthesisDihydrosphingosine + Eicosapentaenoyl-CoADihydro-eicosapentaenoic ceramide
Dihydroceramide DesaturaseDe Novo SynthesisDihydro-eicosapentaenoic ceramideEicosapentaenoic ceramide
Sphingomyelin SynthaseDe Novo SynthesisEicosapentaenoic ceramide + PhosphatidylcholineThis compound + Diacylglycerol
SphingomyelinaseCatabolismThis compoundEicosapentaenoic ceramide + Phosphocholine
CeramidaseCatabolismEicosapentaenoic ceramideSphingosine + Eicosapentaenoic acid
Sphingosine KinaseCatabolismSphingosineSphingosine-1-Phosphate

Regulatory Mechanisms of Sphingomyelin Homeostasis

The cellular concentration of sphingomyelin is meticulously controlled to maintain membrane integrity and regulate signaling pathways. This homeostasis is achieved through a complex interplay of transcriptional and post-translational control of metabolic enzymes, as well as interactions with other lipid metabolic pathways and signal transduction cascades.

The enzymes responsible for the synthesis and degradation of sphingomyelin are subject to rigorous regulation at both the transcriptional and post-translational levels. This ensures that the production and breakdown of sphingomyelin are tightly coupled to the cell's physiological needs.

Transcriptional Regulation:

The expression of genes encoding for sphingomyelin metabolic enzymes is controlled by various transcription factors. For instance, the upregulation of acid sphingomyelinase (ASM), an enzyme that hydrolyzes sphingomyelin to ceramide, during monocytic differentiation is mediated by the transcription factors Sp1 and AP-2. nih.gov Studies have shown that a specific region in the ASM promoter is responsive to these transcription factors, leading to increased gene expression. nih.gov While direct research on the transcriptional regulation of enzymes specific to this compound is not available, it is plausible that the incorporation of EPA into sphingomyelin could influence the expression of these regulatory factors, thereby affecting its own metabolism.

In yeast, the transcription factor Com2 has been identified as a master regulator of sphingolipid metabolism. biorxiv.orgbiorxiv.org Com2 senses intracellular sphingolipid levels and, in response to a decrease, upregulates the expression of genes involved in sphingolipid synthesis. biorxiv.orgbiorxiv.org This highlights a feedback mechanism that maintains sphingolipid homeostasis.

Post-Translational Modifications:

Post-translational modifications (PTMs) of sphingomyelin metabolic enzymes provide another layer of rapid and reversible regulation. thermofisher.com These modifications can alter the enzyme's activity, localization, or stability. For example, sphingosine kinases, enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), are regulated by various PTMs. nih.gov This regulation is crucial as S1P is a potent signaling molecule with diverse cellular functions. cusabio.comimmunoway.com

The enzymes directly involved in the final step of sphingomyelin synthesis, sphingomyelin synthases (SMSs), are also subject to regulation that can impact the composition of sphingomyelin species. nih.gov The specific regulatory mechanisms governing the incorporation of EPA into the ceramide backbone to form this compound are yet to be fully elucidated but are likely influenced by the availability of EPA and the activity of ceramide synthases with a preference for polyunsaturated fatty acids.

Below is an interactive data table summarizing the key enzymes in sphingomyelin metabolism and their regulation:

Interactions with Glycerolipid and Cholesterol Metabolism:

Sphingomyelin synthase (SMS) activity represents a key intersection between sphingolipid and glycerolipid metabolism. nih.gov The synthesis of sphingomyelin by SMS utilizes the phosphocholine head group from phosphatidylcholine, generating diacylglycerol (DAG) as a byproduct. nih.gov DAG is a central molecule in the synthesis of various glycerolipids, including triacylglycerols and other phospholipids (B1166683). nih.gov Overexpression of SMS1 has been shown to alter the partitioning of DAG, favoring phosphatidylcholine synthesis over triacylglycerol formation. nih.govresearchgate.net

Furthermore, sphingomyelin and cholesterol exhibit significant interactions within cellular membranes, influencing each other's metabolism and distribution. nih.gov These interactions are fundamental to the formation of lipid rafts, specialized membrane microdomains that are enriched in both sphingomyelin and cholesterol. researchgate.net The presence of the polyunsaturated EPA chain in this compound could potentially modulate these interactions, thereby affecting the properties and functions of lipid rafts.

Role in Signal Transduction:

The metabolic products of sphingomyelin are potent signaling molecules. The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a lipid second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. wikipedia.orgcusabio.comnih.gov Ceramide can be further metabolized to sphingosine, which can then be phosphorylated to form S1P. immunoway.com S1P, in contrast to ceramide, is generally associated with cell survival and proliferation. cusabio.comimmunoway.com The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical in determining cell fate.

The synthesis of sphingomyelin itself can also initiate signaling cascades through the production of DAG. wikipedia.org The specific signaling outcomes resulting from the metabolism of this compound may differ from those of sphingomyelins containing saturated fatty acids, owing to the unique biophysical properties conferred by the flexible and bulky EPA chain.

An interactive data table summarizing the key signaling molecules derived from sphingomyelin metabolism is provided below:

Cellular and Molecular Functions of Sphingomyelin

Sphingomyelin (B164518) in Membrane Organization and Biomechanics

The integration of sphingomyelin into cellular membranes is fundamental to their structural and functional properties. Its unique chemical structure, capable of extensive hydrogen bonding, coupled with typically saturated acyl chains, promotes tight packing and lateral domain formation. nih.govresearchgate.netnih.gov

Sphingomyelin is a key contributor to the structural integrity of cell membranes. nih.gov Its relatively high transition temperature compared to other phospholipids (B1166683), such as phosphatidylcholine, means it tends to form more ordered and less fluid regions within the bilayer. wikipedia.org This property helps to reduce the permeability of the membrane to water and other small molecules. nih.gov

The incorporation of the polyunsaturated EPA into the sphingomyelin molecule introduces a significant structural variation. The presence of multiple cis double bonds in the EPA chain alters the typical straight, saturated acyl chain conformation, influencing intermolecular packing. wikipedia.org Research on atherosclerotic-like model membranes has shown that EPA can produce larger d-space values (a measure of bilayer width) compared to controls, suggesting it helps maintain a more uniform lipid dynamic even in the presence of cholesterol. nih.gov This indicates that Eicosapentaenoic Sphingomyelin likely plays a role in normalizing bilayer width and maintaining structural homeostasis. nih.gov EPA's incorporation into membrane phospholipids is also generally associated with improved membrane fluidity, which can modulate the function of membrane-bound proteins. nih.govresearchgate.net

| Interaction with Cholesterol | Strong, promotes domain formation nih.govresearchgate.net | Can inhibit cholesterol crystalline domain formation nih.gov |

Sphingomyelins, in conjunction with cholesterol, are primary components of specialized membrane microdomains known as lipid rafts. nih.govnih.gov These platforms are thought to concentrate specific proteins and lipids, serving as hubs for signal transduction and protein trafficking. nih.govresearchgate.net The formation of these liquid-ordered (Lo) domains is driven by the favorable interactions between the saturated acyl chains of sphingomyelin and cholesterol. nih.gov

The introduction of EPA into sphingomyelin significantly modifies these dynamics. Studies have demonstrated that dietary supplementation with omega-3 fatty acids like EPA leads to their incorporation into lipid rafts, altering the raft's lipid composition and, consequently, its function. researchgate.netresearchgate.netnih.gov Specifically, EPA incorporation can lead to a considerable increase in unsaturated fatty acyl chains within the rafts. nih.gov This change in the lipid environment can displace proteins from the rafts and alter cell signaling. amanote.com Some evidence suggests that increased EPA in membranes can reduce the sphingomyelin content of lipid rafts, thereby affecting their stability and the function of associated proteins. researchgate.net Moreover, in model membranes, EPA was found to inhibit the formation of cholesterol crystalline domains, a key feature of raft-like structures. nih.gov This suggests that this compound could act as a modulator of lipid raft formation and stability, influencing the signaling pathways that are dependent on these microdomains. nih.gov

Sphingomyelin as a Precursor and Regulator of Bioactive Lipid Mediators

Beyond its structural role, sphingomyelin is positioned at the head of a critical metabolic pathway that generates several potent bioactive lipid mediators. ecrjournal.comwikipedia.org The enzymatic breakdown of sphingomyelin initiates signaling cascades that regulate a host of cellular processes, including cell growth, apoptosis, and stress responses. mdpi.comcreative-proteomics.com

The hydrolysis of sphingomyelin by the enzyme sphingomyelinase (SMase) yields two products: a phosphocholine (B91661) headgroup and ceramide. wikipedia.orgmdpi.com Ceramide is not merely a metabolic intermediate but a crucial second messenger that can initiate various signal transduction pathways. creative-proteomics.comcambridge.org It is a central molecule in sphingolipid metabolism and a precursor for all other complex sphingolipids. mdpi.com Stress stimuli can induce an increase in ceramide levels, which can lead to apoptosis (programmed cell death). cambridge.org Ceramide-rich platforms can form in the plasma membrane, acting as signaling domains that recruit specific proteins to modulate their activity. nih.gov The balance between ceramide and its metabolites is often described as a 'sphingolipid rheostat' that determines the cell's fate, with ceramide generally promoting pro-apoptotic pathways. mdpi.com this compound would, upon hydrolysis, generate a specific N-eicosapentaenoyl-sphingosine (a type of ceramide), introducing a polyunsaturated acyl chain into this signaling pool.

Ceramide can be further metabolized by the enzyme ceramidase to produce sphingosine (B13886) and a fatty acid. nih.govyoutube.com Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). mdpi.comnih.gov In contrast to the pro-apoptotic nature of ceramide, S1P is a potent signaling lipid that promotes cell survival, proliferation, and migration. mdpi.comnih.gov S1P can act intracellularly as a second messenger or be secreted to signal in a paracrine or autocrine fashion through a family of G protein-coupled receptors (S1PR1-5) on the cell surface. nih.gov This extracellular S1P signaling is fundamental to processes like immune cell trafficking and vascular development. nih.govyoutube.com Recent research has also linked EPA's metabolic products to the S1P signaling pathway, showing that an EPA derivative can exert anti-inflammatory effects through the S1P receptor 1 (S1PR1). nih.govresearchgate.net This highlights a potential intersection where the metabolism of this compound could influence the potent S1P signaling axis.

Table 2: Bioactive Lipids Derived from Sphingomyelin Metabolism

Precursor Enzyme Product Key Cellular Functions
Sphingomyelin Sphingomyelinase (SMase) Ceramide Pro-apoptotic signaling, stress response, formation of signaling platforms nih.govmdpi.comcambridge.org
Ceramide Ceramidase Sphingosine Precursor for S1P, can be re-acylated to form ceramide (salvage pathway) mdpi.comnih.gov

| Sphingosine | Sphingosine Kinase (SphK) | Sphingosine-1-Phosphate (S1P) | Pro-survival signaling, cell proliferation and migration, immune cell trafficking mdpi.comnih.gov |

Involvement of Sphingomyelin in Intracellular Trafficking and Protein Sorting

Sphingomyelin plays a direct role in various cellular functions, including the regulation of endocytosis, receptor-mediated ligand uptake, and protein sorting. nih.govresearchgate.net The enrichment of sphingomyelin and cholesterol in the trans-Golgi network and the plasma membrane is crucial for the sorting and transport of lipids and proteins through the secretory pathway. nih.gov The formation of lipid rafts, driven by sphingomyelin, is thought to be a key mechanism for sorting certain proteins, such as GPI-anchored proteins, into transport vesicles destined for the plasma membrane. researchgate.netresearchgate.net

Research has shown that the acyl chain length of sphingomyelin is an important determinant in its endocytic trafficking. nih.gov For instance, long-chain sphingomyelins are targeted to late endosomal compartments and recycled to the plasma membrane via a different route than short-chain sphingomyelins. nih.gov This establishes a principle that the specific fatty acid component of sphingomyelin dictates its intracellular movement and sorting. Therefore, the presence of the long, polyunsaturated eicosapentaenoic acid chain in this compound would be expected to significantly influence its trafficking pathways and its role in sorting associated membrane components, although the specific routes remain an area for further investigation.

Sphingomyelin Interactions with Membrane Proteins and Receptors

Sphingomyelin (SM), a principal sphingolipid in mammalian cell membranes, plays a critical role in the lateral organization of the membrane and, consequently, in the regulation of membrane protein and receptor function. nih.govwikipedia.org Typically containing saturated fatty acyl chains, sphingomyelin, in conjunction with cholesterol, promotes the formation of ordered, tightly packed membrane microdomains known as lipid rafts. nih.govfrontiersin.org These rafts serve as platforms that concentrate or exclude specific proteins, thereby modulating signal transduction pathways. nih.govnih.gov The introduction of a polyunsaturated fatty acid, such as eicosapentaenoic acid (EPA), into the sphingomyelin structure fundamentally alters these interactions.

This compound refers to a sphingomyelin molecule where the N-acyl chain is the 20-carbon polyunsaturated omega-3 fatty acid, EPA. Research has shown that EPA can be preferentially incorporated into sphingomyelin in certain cell types, such as CaCo-2 cells. nih.gov The presence of the five cis double bonds in the EPA acyl chain introduces significant kinks, preventing the tight packing that is characteristic of saturated sphingomyelins. This structural disruption has profound effects on the membrane's biophysical properties and its interactions with embedded proteins.

Furthermore, EPA's influence extends to specific receptor systems and enzymes. A metabolite of EPA, 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), has been identified as a mediator of EPA's atheroprotective effects through its interaction with the sphingosine-1-phosphate receptor 1 (S1PR1). nih.gov This interaction activates an anti-inflammatory signaling cascade in endothelial cells. nih.gov While this is an indirect effect, it highlights how EPA derivatives can engage with receptors closely linked to sphingolipid metabolism. In another instance, EPA incorporation into the membrane can displace endothelial nitric oxide synthase (eNOS) from caveolae (a specific type of lipid raft), leading to its activation. mdpi.comoup.com This modulation of protein localization is a key mechanism by which this compound can influence cellular function.

The table below summarizes detailed research findings regarding the influence of EPA on membrane-associated proteins and receptors, providing insight into the functional consequences of forming this compound.

Protein/ReceptorKey Research Finding Related to EPAPotential Implication of this compound
Signaling Proteins in T-lymphocyte raftsEPA incorporation displaces acylated signaling proteins from lipid rafts, inhibiting T-lymphocyte activation. mdpi.comDirectly alters raft-dependent signaling by disrupting the domain integrity required for protein co-localization.
Endothelial Nitric Oxide Synthase (eNOS)EPA incorporation into caveolae displaces caveolin-1 (B1176169) and promotes the translocation of eNOS from caveolae to soluble fractions, increasing its activation. mdpi.comoup.comModulates vascular tone and endothelial function by altering the subcellular location and activity of eNOS.
Sphingosine-1-Phosphate Receptor 1 (S1PR1)An EPA metabolite (17,18-EEQ) allosterically activates S1PR1, mediating anti-inflammatory and atheroprotective effects in endothelial cells. nih.govEngages with G-protein coupled receptors involved in sphingolipid signaling pathways, suggesting cross-talk between EPA metabolism and sphingolipid receptors.
Toll-like receptor 4 (TLR4) signaling componentsEPA can inhibit LPS-mediated signaling, which is dependent on the localization of proteins like CD14 in lipid rafts. mdpi.comReduces inflammatory responses by disrupting the raft-based signaling complex required for pathogen recognition.
Prostaglandin H Synthase (PGHS)-1EPA significantly inhibits the oxygenation of arachidonic acid by PGHS-1, thereby dampening the production of 2-series prostanoids. nih.govAlters the balance of eicosanoid production by directly competing for enzyme active sites within the membrane.
Outer membrane protein (Omp74)In bacteria, EPA-containing phospholipids act as chemical chaperones, accelerating the membrane insertion and proper folding of Omp74 at low temperatures. nih.govMay facilitate the proper conformation and function of integral membrane proteins by creating a more fluid and accommodating lipid environment.

The distinct structural properties of this compound compared to its saturated counterparts lead to significant differences in membrane domain characteristics.

Membrane PropertySaturated Sphingomyelin-Rich Domain (Lipid Raft)Domain Containing this compound
Lipid PackingHigh (Tightly packed, ordered)Low (Loosely packed, disordered)
Membrane FluidityLow (More rigid)High (More fluid) nih.govnih.gov
Domain StabilityHigh (Forms stable microdomains)Low (Inhibits stable domain formation) mdpi.com
Protein AssociationConcentrates specific proteins (e.g., GPI-anchored proteins, certain receptors). frontiersin.orgDisplaces raft-associated proteins. mdpi.comamanote.com

Analytical and Methodological Approaches in Eicosapentaenoic Sphingomyelin Research

Advanced Lipidomics Techniques for Sphingolipid Profiling

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for the comprehensive analysis of sphingolipids. nih.gov This systems-level approach is essential for elucidating the complex interplay of different lipid molecules. The structural diversity of sphingolipids necessitates the use of advanced analytical platforms that offer high sensitivity, specificity, and throughput. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of individual sphingolipid molecular species. nih.govscilit.com This method offers exceptional sensitivity and specificity, making it ideal for detecting low-abundance species like eicosapentaenoic sphingomyelin (B164518) from complex lipid extracts. nih.gov

The most common configuration for targeted quantification is a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this setup, the first quadrupole selects a specific precursor ion (the intact lipid molecule), which is then fragmented in the collision cell (the second quadrupole). The third quadrupole is set to detect a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target molecule.

For the analysis of eicosapentaenoic sphingomyelin, the precursor ion would be the protonated molecule [M+H]⁺. Upon collision-induced dissociation, sphingomyelins yield a highly characteristic product ion from the phosphocholine (B91661) headgroup at a mass-to-charge ratio (m/z) of 184.1. lipidmaps.org By monitoring this specific transition, LC-MS/MS can accurately quantify this compound, even in the presence of other lipids. The preceding liquid chromatography step separates different lipid classes and isomers, reducing ion suppression and improving analytical accuracy. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound Species This interactive table illustrates the specific precursor ions for this compound variants with common sphingoid bases. The product ion remains constant, demonstrating the targeted nature of the MRM technique.

Sphingoid BaseMolecular Formula of EPA-SMPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Monitored Transition (m/z)
Sphingosine (B13886) (d18:1)C₄₃H₇₉N₂O₆P787.56184.1787.6 → 184.1
Sphinganine (B43673) (d18:0)C₄₃H₈₁N₂O₆P789.58184.1789.6 → 184.1
Phytosphingosine (t18:0)C₄₃H₈₁N₂O₇P805.57184.1805.6 → 184.1

While LC-MS/MS excels at analyzing intact lipids, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for detailed analysis of the constituent fatty acyl chains. nih.gov To confirm the presence of the eicosapentaenoic acid (20:5) moiety in a sphingomyelin sample, the lipid must first be hydrolyzed. This chemical or enzymatic cleavage breaks the amide bond linking the fatty acid to the sphingoid base.

Following hydrolysis, the released fatty acids are derivatized to increase their volatility, typically by converting them into fatty acid methyl esters (FAMEs). researchgate.netresearchgate.net The resulting mixture of FAMEs is then injected into the GC-MS system. The components are separated based on their boiling points and polarity on a long capillary column. The eicosapentaenoic acid methyl ester is identified based on its specific retention time and its characteristic mass spectrum, providing definitive confirmation of its presence in the original sphingomyelin molecule. researchgate.net

Table 2: Identification Parameters for Eicosapentaenoic Acid via GC-MS This table summarizes the key identifiers for the derivatized fatty acyl component of this compound as analyzed by GC-MS.

AnalyteChemical FormulaKey Mass Fragments (m/z)Typical Retention Index
Eicosapentaenoic acid methyl ester (EPA-FAME)C₂₁H₃₂O₂316 (M⁺), 285, 228, 79Varies with column and conditions

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is essential for untargeted lipidomics and the comprehensive characterization of the entire lipidome. nih.govcreative-proteomics.com Unlike targeted MRM analysis, HRMS collects full-scan mass spectra with very high mass accuracy and resolution. researchgate.net

This capability allows for the determination of the elemental composition of an ion based on its precise mass. nih.gov For this compound, HRMS can confirm its molecular formula with a high degree of confidence, distinguishing it from other lipid species that may have the same nominal mass (isobars). researchgate.net HRMS is particularly valuable for discovery-based research, enabling the identification of novel or unexpected sphingomyelin species without prior knowledge of their existence.

Chromatographic Separation Methods for Sphingolipid Isolation and Analysis

Prior to mass spectrometric analysis, chromatographic separation is a critical step to reduce the complexity of biological lipid extracts and isolate specific lipid classes or species. nih.gov This separation minimizes matrix effects like ion suppression and allows for more accurate identification and quantification.

Thin-Layer Chromatography (TLC) is a classical and robust technique used for the separation of lipid classes based on their polarity. nih.govaocs.org In a typical application, a lipid extract is spotted onto a silica-coated plate, which is then placed in a developing chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the lipids with it.

Non-polar lipids (like cholesterol esters and triglycerides) travel further up the plate, while more polar lipids (like phospholipids (B1166683) and sphingomyelin) have stronger interactions with the stationary silica (B1680970) and migrate shorter distances. aocs.org After development, the plate is dried and sprayed with visualization reagents. Reagents like phosphomolybdic acid stain most lipids, while others, such as the Dragendorff reagent, are specific for choline-containing lipids like sphingomyelin and phosphatidylcholine. gerli.com TLC provides a rapid, qualitative overview of the lipid composition of a sample and can be used for semi-quantitative analysis by comparing spot intensities. researchgate.net

Table 3: Typical Relative Migration of Lipid Classes on Silica Gel TLC This interactive table shows the general separation pattern of major lipid classes, illustrating where sphingomyelin is typically found in a TLC analysis.

Lipid ClassPolarityRelative Retention Factor (Rf)Typical Visualization
Cholesterol EstersLowHigh (~0.8-0.9)Charring, Phosphomolybdic Acid
TriglyceridesLowHigh (~0.6-0.7)Charring, Phosphomolybdic Acid
Free Fatty AcidsMediumMedium (~0.4-0.5)Charring, Phosphomolybdic Acid
CholesterolMediumMedium (~0.3-0.4)Charring, Phosphomolybdic Acid
Sphingomyelin HighLow (~0.1-0.2)Charring, Dragendorff Reagent
PhosphatidylcholineHighLow (~0.1-0.2)Charring, Dragendorff Reagent

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and efficiency than TLC and is the dominant separation technique in modern lipidomics. nih.govresearchgate.netnih.gov It is routinely coupled directly to a mass spectrometer. Two primary modes of HPLC are used for sphingolipid analysis:

Normal-Phase HPLC (NP-HPLC): This method separates lipids based on the polarity of their head groups. nih.govnih.gov A polar stationary phase (like silica) is used with a non-polar mobile phase. NP-HPLC is highly effective at separating different lipid classes, providing excellent resolution between sphingomyelins, ceramides (B1148491), glucosylceramides, and other sphingolipid types. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for separating individual molecular species within a lipid class. nih.gov It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is based on the hydrophobicity of the lipid, which is primarily determined by the length and degree of unsaturation of its fatty acyl chains. nih.govmdpi.com RP-HPLC can effectively separate this compound (containing a 20:5 fatty acid) from other sphingomyelin species containing, for example, palmitic acid (16:0) or stearic acid (18:0).

Table 4: Comparison of HPLC Modes for Sphingomyelin Analysis This table outlines the distinct applications and principles of Normal-Phase and Reversed-Phase HPLC in the analysis of this compound.

FeatureNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Principle Separation by head group polaritySeparation by acyl chain hydrophobicity
Stationary Phase Polar (e.g., Silica)Non-polar (e.g., C18, C8)
Primary Application Separation of lipid classes (e.g., SM from Cer)Separation of molecular species (e.g., EPA-SM from Stearoyl-SM)
Elution Order Less polar lipids elute firstMore polar (shorter/more unsaturated chain) lipids elute first

Stable Isotope Labeling Strategies for Tracing Lipid Metabolism and Turnover

Stable isotope labeling is a powerful technique for investigating the metabolism and turnover of lipids like this compound. This approach allows researchers to track the metabolic fate of molecules by introducing atoms with a higher, non-radioactive mass (e.g., ¹³C or ²H). mdpi.com These labeled precursors are metabolized identically to their unlabeled counterparts, but the resulting labeled products can be distinguished and quantified using mass spectrometry. mdpi.com

In the context of this compound, stable isotope labeling can be used to trace the de novo synthesis pathway. This process begins in the endoplasmic reticulum with the condensation of a fatty acid and the amino acid L-serine. nih.govfrontiersin.org By providing cells with stable isotope-labeled precursors, such as deuterated L-serine (L-serine-d3) or deuterated palmitate (palmitate-d3), researchers can monitor the entire synthesis of ceramides, which are the precursors to sphingomyelin. nih.gov Liquid chromatography-mass spectrometry can then be used to separate and identify the labeled intermediates, including 3-ketosphinganine, sphinganine, dihydroceramide (B1258172), and ceramide, allowing for a detailed analysis of the biosynthetic pathway. nih.govfrontiersin.org

Furthermore, stable isotope labeling is instrumental in studying the turnover and remodeling of this compound. For instance, studies on the turnover of eicosanoid precursor fatty acids, including eicosapentaenoic acid (EPA), in endothelial cells have shown that these fatty acids are initially incorporated into diacyl-phosphatidylcholine and then redistributed to other phospholipid classes. portlandpress.com A similar approach with labeled EPA could elucidate the dynamics of its incorporation into and release from the sphingomyelin pool.

The use of stable isotope-labeled sphingolipids also serves as a crucial internal standard in mass spectrometry-based lipidomics. caymanchem.com These standards, which have nearly identical physical properties to their natural counterparts, allow for accurate quantification of specific sphingolipid species, even those present in very small amounts. caymanchem.com

Biophysical Techniques for Membrane Organization Studies

The presence of eicosapentaenoic acid in the acyl chain of sphingomyelin is expected to significantly influence its biophysical properties and its role in membrane organization. Several biophysical techniques are employed to study these aspects.

Fluorescence spectroscopy is a widely used technique to probe the physical state of lipid membranes. nih.gov One particularly useful fluorescent probe is 6-lauroyl-2-dimethylamino naphthalene (B1677914) (Laurdan). Laurdan's fluorescence emission is sensitive to the polarity of its surrounding environment, which changes depending on the packing of lipid molecules in the membrane. biorxiv.org

In a more ordered, gel-like membrane phase, water penetration is limited, and Laurdan exhibits a blue-shifted emission spectrum. nih.gov Conversely, in a more disordered, liquid-crystalline phase, increased water penetration leads to a red-shifted emission spectrum. nih.gov This spectral shift is quantified by the Generalized Polarization (GP) value, calculated from the fluorescence intensities at two different emission wavelengths (typically 440 nm and 490 nm). nih.gov A higher GP value corresponds to a more ordered membrane, while a lower GP value indicates a more disordered state. nih.govresearchgate.net

Studies on sphingomyelin-containing liposomes have demonstrated the utility of Laurdan GP in characterizing membrane phase behavior. For example, increasing temperature leads to a decrease in the GP value, reflecting the transition from a more ordered to a more disordered state. researchgate.net The inclusion of cholesterol, which is known to interact with sphingomyelin, modulates these temperature-dependent changes in GP. nih.govresearchgate.net By incorporating this compound into model membranes, Laurdan GP can be used to investigate how the polyunsaturated acyl chain affects membrane order and the formation of lipid domains.

Molecular dynamics (MD) simulations provide a computational microscope to study the behavior of lipid bilayers at an atomic level of detail. researchgate.net These simulations can reveal intricate details about the interactions between different lipid molecules and between lipids and proteins. youtube.com

MD simulations of pure sphingomyelin bilayers have highlighted the importance of hydrogen bonding in their organization. researchgate.netnih.gov The amide group of one sphingomyelin molecule can form intermolecular hydrogen bonds with neighboring sphingomyelins, contributing to a more ordered membrane structure compared to phosphatidylcholines. nih.gov The introduction of cholesterol into sphingomyelin bilayers has also been extensively studied, revealing how cholesterol modulates the packing and dynamics of sphingomyelin molecules. nih.govnih.gov

For this compound, MD simulations would be invaluable for understanding how the kinked structure of the polyunsaturated acyl chain affects its packing with other lipids, such as saturated sphingomyelins, phosphatidylcholines, and cholesterol. These simulations can predict the influence of this compound on membrane properties like thickness, area per lipid, and acyl chain order. Furthermore, MD simulations can be used to model the interactions between this compound and membrane proteins, providing insights into how this specific lipid might modulate protein function.

Genetic and Pharmacological Tools for Modulating Sphingolipid Metabolism

The study of this compound's function is greatly facilitated by tools that allow for the manipulation of sphingolipid metabolism. These tools can be broadly categorized as genetic and pharmacological.

Genetic tools, particularly CRISPR-based genomic editing techniques, offer a precise way to modulate the expression of enzymes involved in the sphingolipid metabolic pathway. nih.gov By targeting and deleting genes that encode for specific enzymes, researchers can create cell lines or animal models with altered sphingolipid profiles. researchgate.net For example, knocking out the gene for a specific ceramide synthase could alter the acyl chain composition of ceramides and subsequently sphingomyelins. This approach allows for a nuanced exploration of the roles of different sphingolipid species. nih.gov

Pharmacological tools, primarily small molecule inhibitors, provide a complementary approach to manipulate sphingolipid metabolism. nih.gov These inhibitors can target specific enzymes in the pathway, leading to the accumulation of certain sphingolipids and the depletion of others. mdpi.com This allows for the investigation of the functional consequences of altering sphingolipid levels in a more acute manner than genetic approaches. nih.gov

Interactive Table of Pharmacological Inhibitors of Sphingolipid Metabolism

Target EnzymeInhibitorEffect on Sphingolipid Metabolism
Serine PalmitoyltransferaseMyriocin, L-cycloserineInhibits the first step of de novo sphingolipid synthesis, reducing the overall production of sphingolipids. patsnap.com
Ceramide SynthaseFumonisin B1Inhibits the conversion of sphinganine to dihydroceramide, leading to an accumulation of sphinganine. researchgate.net
Dihydroceramide DesaturaseGT11Inhibits the conversion of dihydroceramide to ceramide.
Sphingomyelin SynthaseD609Inhibits the synthesis of sphingomyelin from ceramide.
SphingomyelinaseAmitriptyline, DesipramineInhibits the breakdown of sphingomyelin to ceramide. nih.gov
CeramidaseB13, D-MAPPInhibits the breakdown of ceramide to sphingosine. nih.gov
Glucosylceramide SynthasePDMP, PPMPInhibits the synthesis of glucosylceramide from ceramide.
Sphingosine KinaseSKI-II, ABC294640Inhibits the phosphorylation of sphingosine to sphingosine-1-phosphate. avantiresearch.com

These genetic and pharmacological tools are invaluable for dissecting the complex roles of sphingolipids, including this compound, in various cellular processes.

Preclinical Research on the Role of Eicosapentaenoic Acid and Sphingomyelin Interplay

In Vitro Cellular Models for Investigating Eicosapentaenoic Acid's Impact on Sphingomyelin (B164518) Dynamics

Cell Culture Systems for Studying Lipid Metabolism and Signaling Pathways

In vitro cellular models are fundamental tools for dissecting the molecular interactions between eicosapentaenoic acid (EPA) and sphingomyelin metabolism. These systems allow for controlled investigations into how EPA modulates the synthesis, degradation, and signaling functions of sphingolipids, a class of lipids for which sphingomyelin is a key member. A variety of cell lines have been employed to elucidate these complex lipid dynamics.

For instance, C2C12 muscle cells have been used to demonstrate that EPA can counteract palmitate-induced ceramide accumulation and insulin (B600854) resistance. Macrophage cell lines, such as murine macrophages and the human THP-1 line, are frequently used to study inflammation. In these models, EPA has been shown to influence inflammatory signaling pathways where sphingolipid metabolites like ceramide act as second messengers. Human retinal endothelial cells have been utilized to show that omega-3 fatty acids can inhibit the activity of sphingomyelinases, enzymes that hydrolyze sphingomyelin into ceramide.

Cancer cell lines from various tissues, including breast, bladder, and liver, have also been instrumental. Studies using these cells have explored how EPA induces apoptosis, a process often linked to the modulation of ceramide levels. The selection of a specific cell culture system is typically dictated by the biological question, whether it relates to metabolic diseases, inflammation, or cancer pathophysiology. These models provide a reductionist approach to understanding the direct effects of EPA on cellular sphingomyelin pathways, independent of systemic influences.

Mechanistic Insights into Cellular Processes (e.g., cell growth, proliferation, apoptosis, inflammation)

Cellular studies have provided significant mechanistic insights into how the interplay between EPA and sphingomyelin metabolism affects fundamental cellular processes. Sphingomyelin itself is a major component of cell membranes, but its metabolic products, particularly ceramide, are potent signaling molecules. EPA's influence on these processes is often mediated through its ability to alter the levels and localization of these bioactive sphingolipids.

Apoptosis: An increase in cellular ceramide levels is a well-established trigger for apoptosis, or programmed cell death. Ceramide can form platforms in the cell membrane that facilitate the clustering of death receptors, initiating apoptotic signaling cascades. Research in various cancer cell lines has shown that EPA can induce apoptosis, and while the exact mechanisms are still being fully elucidated, modulation of the sphingomyelin-ceramide pathway is a proposed contributor.

Inflammation: The sphingomyelin pathway is deeply integrated with inflammatory signaling. Ceramide can activate signaling pathways that lead to the production of pro-inflammatory cytokines. Conversely, another sphingolipid metabolite, sphingosine-1-phosphate (S1P), often promotes cell survival and has complex, receptor-dependent roles in inflammation. EPA is known for its anti-inflammatory properties. Studies in macrophage cell models show that EPA can attenuate inflammatory responses. This is achieved, in part, by altering the balance of bioactive sphingolipids, potentially by reducing the generation of pro-inflammatory ceramide from sphingomyelin. For example, docosahexaenoic acid (DHA), another omega-3 fatty acid often studied alongside EPA, has been shown to inhibit sphingomyelinase, the enzyme that produces ceramide from sphingomyelin.

Cell Growth and Proliferation: The balance between ceramide and S1P, often termed the "sphingolipid rheostat," is critical in determining a cell's fate. High ceramide levels tend to push cells towards growth arrest and apoptosis, whereas high S1P levels are generally associated with proliferation and survival. By influencing the enzymes of sphingolipid metabolism, EPA can shift this balance, thereby affecting cell growth and proliferation. For example, in colorectal cancer cells, long-chain n-3 polyunsaturated fatty acids have been shown to alter growth signaling pathways and induce cell cycle arrest.

The table below summarizes key findings from in vitro studies on the mechanistic impact of EPA on sphingomyelin-related cellular processes.

Cell ProcessEffect of EPA on Sphingomyelin DynamicsCellular OutcomeCell Model Examples
Apoptosis Modulates ceramide levelsInduction of programmed cell deathHuman neuroblastoma cells, colorectal cancer cells
Inflammation Attenuates ceramide-mediated signaling; may inhibit sphingomyelin hydrolysisReduction of pro-inflammatory markersMurine macrophages, THP-1 macrophages, endothelial cells
Cell Growth Influences the ceramide/S1P ratioInhibition of proliferation, cell cycle arrestBreast cancer cell lines, colorectal cancer cells

In Vivo Animal Models for Systemic and Tissue-Specific Analysis

Rodent Models of Lipid Homeostasis and Disease Pathophysiology

Rodent models, particularly mice and rats, have been invaluable for understanding the systemic effects of EPA on sphingomyelin metabolism in the context of health and disease. These models allow for the study of complex interactions between diet, lipid metabolism, and the development of pathologies like metabolic syndrome, which are difficult to replicate in vitro.

A common approach involves feeding rodents a high-fat diet (HFD) to induce obesity, insulin resistance, and dyslipidemia, conditions that are often associated with elevated levels of ceramide in tissues. Supplementing the HFD with EPA has been shown to mitigate some of these pathological changes. Animal studies consistently demonstrate that EPA and DHA can attenuate HFD-induced ceramide accumulation in various tissues. This reduction in tissue ceramide is linked to improvements in metabolic parameters, such as insulin sensitivity.

For example, in studies with obese mice, EPA supplementation has been shown to prevent hyperinsulinemia and hyperglycemia. These beneficial metabolic effects are correlated with changes in the lipidome, including the modulation of sphingolipid pathways. These models are crucial for establishing the physiological relevance of the mechanisms observed in cell culture and for identifying how EPA's influence on sphingomyelin metabolism translates to systemic effects on lipid homeostasis and disease prevention.

Investigations into Organ-Specific Sphingolipid Alterations in Response to Eicosapentaenoic Acid

A key finding from animal studies is that the effects of EPA on sphingolipid metabolism are often tissue-specific. While plasma ceramide levels may not change significantly, supplementation with EPA can lead to marked reductions in ceramide concentrations within specific organs.

Liver: The liver is a central hub for lipid metabolism. In rodent models of diet-induced obesity, EPA administration has been associated with changes in the hepatic lipidome, which includes sphingolipids. These changes can contribute to improved liver function and reduced steatosis.

Heart: Studies in rats have shown that EPA can cause a transient accumulation of lipids, including phospholipids (B1166683), in the myocardium. This initial increase is followed by a normalization, which coincides with an increased capacity for fatty acid oxidation in the heart muscle. This suggests an adaptive response in cardiac lipid handling influenced by EPA.

Brain: The brain has a unique and complex lipid composition, with very low levels of EPA in its phospholipids. Research in rats indicates that the brain maintains this low EPA level through multiple mechanisms, including rapid beta-oxidation of EPA that enters the brain. While direct, large-scale alterations in brain sphingomyelin due to dietary EPA are not typically observed, EPA's metabolites may have signaling roles. For example, EPA has been studied for its potential to inhibit cerebral vasospasm through pathways that may involve sphingosylphosphorylcholine, a sphingolipid metabolite.

The table below provides an overview of organ-specific findings in rodent models.

OrganRodent ModelKey Findings on Sphingolipid-Related Effects of EPA
Liver High-fat diet-fed miceEPA supplementation alters the hepatic lipidome, contributing to improved metabolic health.
Heart RatsEPA causes transient changes in myocardial lipid content, followed by an upregulation of fatty acid oxidation enzymes.
Brain RatsEPA levels in the brain are kept low; however, it may influence signaling pathways involving sphingolipid metabolites.
Adipose Tissue Obese miceEPA administration can lead to a reduction in key EPA metabolites like 12-HEPE and 18-HEPE in the white adipose tissue of male mice.

Biochemical and Molecular Investigations in Preclinical Studies

Preclinical research has delved into the specific biochemical and molecular mechanisms by which EPA influences the intricate network of sphingomyelin metabolism. These investigations focus on enzymatic pathways, gene expression, and the generation of bioactive lipid mediators.

The metabolism of sphingomyelin is primarily governed by a family of enzymes called sphingomyelinases (SMases), which hydrolyze sphingomyelin to produce ceramide and phosphocholine (B91661). Conversely, sphingomyelin synthase enzymes catalyze the formation of sphingomyelin from ceramide. Preclinical evidence suggests that omega-3 fatty acids can modulate the activity of these enzymes. For example, DHA has been found to inhibit both acid and neutral SMase expression and activity in human retinal endothelial cells, thereby reducing the breakdown of sphingomyelin. This action limits the production of ceramide, a key signaling molecule involved in cellular stress responses.

At the molecular level, EPA can alter the expression of genes involved in both lipid metabolism and inflammatory signaling. In endothelial cells, EPA has been shown to reduce the gene expression of pro-inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1). Since ceramide can trigger inflammatory gene expression, EPA's ability to suppress this pathway may be partly due to its influence on sphingolipid balance.

Furthermore, the incorporation of EPA into cell membranes can change the biophysical properties of the membrane and the composition of lipid rafts—specialized microdomains often enriched in sphingomyelin and cholesterol. Changes in these rafts can alter the function of membrane-bound receptors and signaling proteins, providing another layer of regulation. By displacing arachidonic acid (AA) from membrane phospholipids, EPA also reduces the substrate pool for the synthesis of pro-inflammatory eicosanoids, a mechanism that can indirectly interact with sphingolipid signaling pathways that are sensitive to the inflammatory state of the cell.

Enzyme Activity Assays for Sphingolipid Metabolizing Enzymes

Preclinical investigations into the interplay between eicosapentaenoic acid (EPA) and sphingolipid metabolism have revealed that omega-3 polyunsaturated fatty acids (n-3 PUFAs), including EPA, can significantly modify the sphingolipid profile, which suggests a modulation of the activity of key sphingolipid metabolizing enzymes. While direct enzyme activity assays in the context of EPA administration are not extensively detailed in all studies, the resulting changes in sphingolipid metabolite concentrations provide strong evidence of altered enzymatic function.

Sphingomyelinases (SMases) are critical enzymes that hydrolyze sphingomyelin to produce ceramide and phosphocholine. nih.gov The activity of these enzymes, which include acid and neutral sphingomyelinases, is often measured to understand the progression of the sphingomyelin signaling pathway. nih.gov Assays to determine SMase activity typically utilize either natural sphingomyelin substrates or fluorescently labeled artificial substrates in an enzyme-coupled reaction that can be quantified colorimetrically or fluorimetrically. nih.govbioassaysys.comechelon-inc.com

A key preclinical study investigating the effect of dietary n-3 PUFAs on sphingolipid metabolism in mice provides indirect but compelling evidence of enzymatic modulation. In this research, mice fed a fish-oil diet rich in n-3 PUFAs showed significantly lower levels of several sphingolipid species, including dihydroceramides, ceramides (B1148491), and sphingomyelins, in both lung tissue and whole blood. nih.gov This global decrease in major sphingolipid classes points towards a reduced rate of de novo sphingolipid synthesis. This would implicate enzymes early in the pathway, such as serine palmitoyl-CoA transferase (SPT), the rate-limiting enzyme, and ceramide synthases.

The table below summarizes the observed changes in sphingolipid composition from a preclinical mouse model, which reflects the net outcome of altered activities of sphingolipid-metabolizing enzymes.

Sphingolipid ClassTissueEffect of n-3 PUFA-Enriched DietImplied Enzymatic Activity ChangeSource
DihydroceramidesLung, Whole BloodLowerDecrease in de novo synthesis pathway (e.g., SPT, CerS) nih.gov
CeramidesLung, Whole BloodLowerDecrease in de novo synthesis or increased breakdown nih.gov
SphingomyelinsLung, Whole BloodLowerDecrease in sphingomyelin synthase activity or increase in sphingomyelinase activity nih.gov
GlucosylceramidesLung, Whole BloodLowerDecrease in glucosylceramide synthase activity nih.gov
Sphingosine-1-PhosphateLungHigherIncrease in Sphingosine (B13886) Kinase activity or decrease in S1P Lyase/Phosphatase activity nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gene Expression and Proteomic Analysis of Related Pathways

Gene expression and proteomic studies provide a more direct look at the molecular mechanisms through which EPA and other n-3 PUFAs influence sphingolipid pathways. This research analyzes changes in mRNA levels of genes encoding for metabolic enzymes and the abundance of the proteins themselves.

A comprehensive proteomic analysis of porcine enterocytes treated with a mixture of DHA and EPA revealed significant changes in proteins involved in metabolic pathways. nih.gov While this study did not focus exclusively on sphingolipid metabolism, it identified 33 differentially abundant proteins in cells exposed to n-3 PUFAs. The functional analysis of these proteins showed a modulation of lipid homeostasis and central carbon metabolism. nih.gov Crucially, pre-treatment with n-3 PUFAs was found to abate metabolic dysregulation induced by lipopolysaccharide (LPS) stress, indicating a role in maintaining metabolic stability. nih.gov

The gene encoding acid sphingomyelinase, SMPD1, is a key target in understanding sphingolipid regulation. genedx.com Studies on factors that regulate SMPD1 expression have shown that its transcription can be significantly altered by external stimuli. For instance, in preclinical models, certain antidepressant treatments have been shown to decrease SMPD1 mRNA expression, leading to reduced acid sphingomyelinase activity. mdpi.com This demonstrates that the expression of genes for sphingolipid metabolizing enzymes is plastic and can be a target for therapeutic intervention. While this specific study did not involve EPA, it highlights a potential mechanism by which EPA could influence the sphingomyelin-ceramide pathway.

Further evidence comes from transcriptomic analysis in models of EPA synthesis. Studies aimed at increasing EPA production in microorganisms have shown that upregulating genes in the fatty acid synthesis pathway and downregulating genes in the β-oxidation pathway are effective strategies. nih.gov This highlights the intricate genetic regulation of fatty acid metabolism, which is closely intertwined with sphingolipid metabolism, as fatty acids are a core component of ceramides and sphingomyelins.

The table below presents selected proteins that were found to be differentially abundant in porcine enterocytes following treatment with n-3 PUFAs (EPA/DHA), illustrating the broader impact on cellular metabolism and lipid homeostasis.

ProteinAbbreviationFunctionEffect of n-3 PUFA TreatmentSource
Acyl-CoA Dehydrogenase Family Member 9ACAD9Fatty acid beta-oxidationUpregulated nih.gov
Aldehyde Dehydrogenase 1 Family Member A1ALDH1A1Retinoic acid biosynthesis, cellular detoxificationUpregulated nih.gov
ATP synthase subunit alpha, mitochondrialATP5A1ATP synthesis, oxidative phosphorylationUpregulated nih.gov
Fatty Acid Binding Protein 6FABP6Fatty acid uptake, transport, and metabolismUpregulated nih.gov
Isocitrate Dehydrogenase [NADP] CytoplasmicIDH1Citric acid cycle, NADPH productionUpregulated nih.gov
Phosphoglycerate Kinase 1PGK1GlycolysisUpregulated nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

These proteomic findings, combined with the observed shifts in sphingolipid metabolites, suggest that EPA and other n-3 PUFAs exert their influence not by targeting a single enzyme, but by inducing a broader reprogramming of cellular lipid metabolism at both the gene expression and protein levels. nih.govnih.gov

Future Directions and Research Gaps

Elucidating the Precise Molecular Species of Eicosapentaenoic Sphingomyelin (B164518) and Their Unique Biological Functions

A significant gap in the current understanding of eicosapentaenoic sphingomyelin lies in the detailed characterization of its various molecular species. Sphingomyelins are a diverse class of lipids, with variations in the length and saturation of their fatty acid chains. plos.org The incorporation of EPA into the sphingomyelin structure likely gives rise to a range of distinct molecular species, each with potentially unique biological functions.

Future research must focus on:

Comprehensive Identification: Utilizing advanced mass spectrometry techniques to identify and quantify the different molecular species of this compound present in various tissues and biological fluids.

Functional Characterization: Investigating the specific biological activities of each identified molecular species. For instance, individual species may exhibit differential effects on cell membrane fluidity, signaling pathways, and interactions with membrane proteins.

Comparative Studies: Comparing the biological functions of this compound species with those of more common sphingomyelins containing saturated or monounsaturated fatty acids. This will help to delineate the specific contributions of the EPA moiety.

The table below illustrates a hypothetical breakdown of potential this compound species that require further investigation.

Sphingoid BaseAcyl ChainPotential Biological Function
d18:120:5 (EPA)Modulation of inflammatory pathways
d18:020:5 (EPA)Influence on membrane raft composition

Comprehensive Mapping of Eicosapentaenoic Acid-Derived Lipid Metabolites and Their Interplay with Sphingolipid Pathways

Eicosapentaenoic acid is a precursor to a variety of potent signaling molecules, including prostaglandins, thromboxanes, and leukotrienes. wikipedia.org Similarly, the metabolism of sphingomyelin generates bioactive lipids such as ceramide and sphingosine-1-phosphate, which are key regulators of cellular processes like apoptosis and proliferation. creative-proteomics.com A critical area for future research is to understand how the metabolism of this compound integrates these two major signaling pathways.

Key research questions to address include:

Metabolic Fate: Tracing the metabolic pathways of this compound to identify the specific EPA-derived and sphingolipid-derived metabolites that are produced.

Enzymatic Regulation: Identifying the enzymes responsible for the synthesis and breakdown of this compound and understanding their regulation.

Pathway Crosstalk: Investigating how the metabolites of this compound influence the activity of enzymes in both the eicosanoid and sphingolipid pathways, and vice versa.

The following table outlines the potential interplay between these pathways that warrants further study.

Metabolite SourceKey MetabolitesPotential Interacting Pathway
Eicosapentaenoic AcidProstaglandin E3, Leukotriene B5Sphingomyelin synthesis and degradation
SphingomyelinCeramide, Sphingosine-1-PhosphateEicosanoid production from EPA

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies of this compound

To dissect the precise mechanisms of action of this compound, the development of sophisticated experimental models is essential. Current research on sphingolipids and EPA utilizes a variety of in vitro and in vivo systems that can be adapted and refined for the study of this specific compound. nih.govbiorxiv.org

Future efforts should be directed towards:

In Vitro Models:

Artificial Membranes: Creating lipid bilayers with defined compositions to study the biophysical properties of this compound and its interactions with other lipids and membrane proteins.

Cell Culture Systems: Utilizing genetically modified cell lines to overexpress or silence key enzymes in the sphingolipid and EPA metabolic pathways, allowing for a detailed examination of the functional consequences of altering this compound levels.

In Vivo Models:

Animal Models: Developing transgenic animal models with altered this compound metabolism to investigate its physiological and pathophysiological roles in a whole-organism context.

Dietary Intervention Studies: Conducting studies in animal models and humans involving dietary supplementation with this compound or its precursors to assess its impact on health and disease.

Integrative 'Omics Approaches (e.g., Lipidomics, Proteomics, Metabolomics) to Understand Complex Interactions and Regulatory Networks

A holistic understanding of the biological role of this compound will require the integration of multiple 'omics' technologies. scialert.netunimi.it These approaches can provide a comprehensive view of the molecular changes induced by this lipid and help to identify novel regulatory networks.

Future research should employ:

Proteomics: To identify proteins that interact with this compound or whose expression or activity is altered by its presence. This can reveal novel signaling pathways and cellular processes regulated by this lipid.

Metabolomics: To analyze the full spectrum of small molecule metabolites and identify changes in metabolic pathways that are influenced by this compound and its downstream products. nih.gov

Integrative Analysis: Combining data from these different 'omics' platforms using bioinformatics and systems biology approaches to construct comprehensive models of the regulatory networks involving this compound. mdpi.com

The table below summarizes the potential applications of these 'omics' approaches.

'Omics' ApproachKey Applications
LipidomicsIdentification and quantification of this compound species and other related lipids.
ProteomicsIdentification of protein binding partners and downstream signaling targets.
MetabolomicsElucidation of the impact on cellular metabolism and identification of novel bioactive metabolites.

Q & A

Q. How can researchers address the challenges of EPA-SM’s low abundance in lipidomic studies?

  • Enrich samples using immunoaffinity columns targeting sphingomyelin headgroups. Implement data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) in MS for targeted quantification. Use lipid extraction protocols optimized for low-abundance species, such as methanol precipitation followed by solid-phase extraction .

Q. Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., extraction efficiency discrepancies), replicate experiments under standardized conditions and use multivariate statistics (e.g., PCA) to identify confounding variables .
  • Ethical Frameworks : For human studies, adhere to PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to structure hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.